EUROPIUM(III) CHLORIDE HEXAHYDRATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

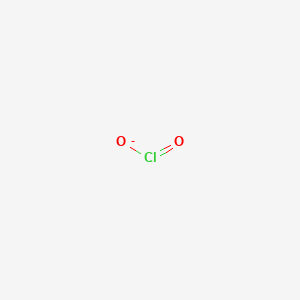

Europium(III) chloride hexahydrate: is an inorganic compound with the chemical formula EuCl₃·6H₂O. It is a white crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is widely used in scientific research due to its unique properties, particularly its luminescence and magnetic characteristics .

生化分析

Biochemical Properties

Europium(III) Chloride Hexahydrate plays a role in biochemical reactions, particularly in the field of luminescence. It can be used as a precursor to synthesize luminescent europium (III) compounds

Cellular Effects

It is known to be hygroscopic, rapidly absorbing water to form a white crystalline hexahydrate

Molecular Mechanism

It can be converted to other europium compounds via various reactions

Temporal Effects in Laboratory Settings

This compound is known to be stable under normal conditions

Dosage Effects in Animal Models

There is limited information available on the effects of this compound at different dosages in animal models. One study has shown that exposure to Europium can result in significant dose-dependent mortality, delay of hatching, decreased standard length and heart rate as well as in delayed heart formation in zebrafish embryos .

Metabolic Pathways

It is known that chloride compounds can conduct electricity when fused or dissolved in water

Transport and Distribution

Its hygroscopic nature suggests it could potentially be transported and distributed within cells and tissues via water molecules .

Subcellular Localization

Given its use in the synthesis of luminescent compounds , it may be localized in areas of the cell where these reactions take place.

准备方法

Synthetic Routes and Reaction Conditions:

Hydration of Europium(III) Chloride: Europium(III) chloride hexahydrate can be synthesized by treating europium(III) oxide (Eu₂O₃) with hydrochloric acid (HCl). The reaction produces hydrated europium chloride (EuCl₃·6H₂O).

Ammonium Chloride Route: Anhydrous europium(III) chloride can be prepared by heating hydrated europium chloride with ammonium chloride (NH₄Cl) at 230°C.

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield.

化学反应分析

Types of Reactions:

Reduction: Europium(III) chloride can be reduced with hydrogen gas to form europium(II) chloride (EuCl₂).

Salt Metathesis: It can undergo salt metathesis reactions with lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF) to form europium bis(trimethylsilyl)amide.

Common Reagents and Conditions:

Hydrochloric Acid (HCl): Used in the initial synthesis from europium(III) oxide.

Ammonium Chloride (NH₄Cl): Used in the ammonium chloride route for anhydrous europium(III) chloride.

Hydrogen Gas (H₂): Used for reduction reactions.

Lithium Bis(trimethylsilyl)amide: Used in salt metathesis reactions.

Major Products:

Europium(II) Chloride (EuCl₂): Formed by reduction.

Europium Bis(trimethylsilyl)amide: Formed by salt metathesis.

科学研究应用

Chemistry:

Luminescent Materials: Europium(III) chloride hexahydrate is used to synthesize luminescent europium complexes, which are valuable in creating phosphors for lighting and display technologies.

Catalysis: It serves as a catalyst in various organic synthesis reactions.

Biology and Medicine:

Fluorescent Probes: this compound is used to develop fluorescent probes for biological imaging and diagnostics.

Industry:

作用机制

The luminescent properties of europium(III) chloride hexahydrate arise from the electronic transitions within the europium ion. When excited by ultraviolet light, the europium ion emits light at specific wavelengths, producing a characteristic red luminescence. This property is exploited in various applications, including fluorescent probes and luminescent materials .

相似化合物的比较

Samarium(III) Chloride (SmCl₃): Similar in structure and properties, used in similar applications.

Gadolinium(III) Chloride (GdCl₃): Another lanthanide chloride with comparable uses in luminescent materials and catalysis.

Uniqueness: Europium(III) chloride hexahydrate is unique due to its strong red luminescence, which is more intense and distinct compared to other lanthanide chlorides. This makes it particularly valuable in applications requiring high luminescence efficiency .

属性

CAS 编号 |

13759-92-7 |

|---|---|

分子式 |

Cl3EuH12O6 |

分子量 |

366.41 |

产品来源 |

United States |

Q1: How is Europium(III) chloride hexahydrate used in nanoparticle development for imaging?

A: this compound serves as the source of Europium (III) ions in the synthesis of luminescent nanoparticles for bioimaging applications []. Specifically, it can be incorporated into mesoporous silica shells surrounding superparamagnetic iron oxide nanoparticles []. The resulting nanoparticles, Eu(TTA)3(P(Oct)3)3@mSiO2@SPION, exhibit strong red emission upon excitation, making them promising candidates for dual-functional imaging agents [].

Q2: Can this compound be used to develop sensors for biological molecules?

A: Yes, research shows promising results in using this compound for sensing biomolecules []. When complexed with tetracycline, this compound exhibits enhanced luminescence in the presence of low-density lipoprotein (LDL) []. This property allows for the development of a sensor to detect and quantify LDL in biological samples [].

Q3: What are the advantages of using this compound in these applications?

A3: this compound offers several advantages:

- Strong Luminescence: Europium (III) ions are known for their strong and characteristic red emission, making them highly sensitive probes for optical imaging and sensing applications [, ].

- Versatility: It can be incorporated into various materials, such as nanoparticles and complexes, allowing for tailored applications [, ].

- Biocompatibility: Studies have shown that this compound-based nanoparticles exhibit low cytotoxicity, making them suitable for biological applications [].

Q4: Are there any studies on the environmental impact or safety profile of this compound?

A4: While the provided research focuses on specific applications, it does not offer details about the environmental impact or comprehensive safety profile of this compound. Further research is necessary to address these aspects fully.

Q5: Beyond imaging and sensing, are there other potential applications for this compound in scientific research?

A: Although not extensively discussed in the provided papers, this compound can potentially be explored as a catalyst in organic synthesis due to the Lewis acidic nature of Europium (III) ions. Additionally, its use in multicomponent reactions, such as the Hantsch reaction, to synthesize potentially bioactive substances has been investigated []. Further research is needed to fully explore these avenues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。